molecular formula C21H23Cl2NO6 B1143217 Clevidipine CAS No. 166432-28-6

Clevidipine

Número de catálogo B1143217
Número CAS: 166432-28-6
Peso molecular: 456.32
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Clevidipine is a dihydropyridine L-type calcium channel blocker used to lower blood pressure when oral antihypertensive therapy is


Aplicaciones Científicas De Investigación

  • Pharmacokinetics and Blood Pressure Control in Cardiac Surgery : Clevidipine is developed for the reduction and control of blood pressure during cardiac surgery. It exhibits ultra-short half-lives and rapid titration to the desired effect in healthy subjects, making it highly suitable for use in acute settings like cardiac surgeries (Ericsson et al., 2000).

  • Effectiveness in Acute Hypertension : Clevidipine has been studied extensively in the treatment of acute hypertension, including hypertensive emergencies and perioperative hypertension. It has shown effectiveness and a good safety profile in these settings (Noviawaty et al., 2008).

  • Perioperative Hypertension Management : A systematic review and meta-analysis confirmed clevidipine's effectiveness in managing perioperative arterial hypertension. It was found to be more effective in maintaining blood pressure within pre-specified ranges compared to other antihypertensive drugs (Espinosa et al., 2016).

  • Comparative Studies in Cardiac Surgery : The ECLIPSE Trials compared clevidipine to other drugs (nitroglycerin, sodium nitroprusside, and nicardipine) in treating perioperative acute hypertension in cardiac surgery patients. Clevidipine was found to be more effective in maintaining blood pressure within the specified range and showed fewer blood pressure excursions beyond these limits (Aronson et al., 2008).

  • Cytochrome P450 Interaction Potential : Research indicates that clevidipine and its major metabolite are unlikely to cause cytochrome P450-related drug interactions in the dose range used for hypertension management in humans (Zhang et al., 2006).

  • Use in Pediatric Population : Preliminary experiences suggest that clevidipine is effective for blood pressure control during the perioperative period in pediatric patients, demonstrating its versatility across different age groups (Towe & Tobias, 2010).

  • Application in Acute Neurological Injuries : Clevidipine has been shown to provide rapid blood pressure control in patients with acute neurological injuries, including intracerebral hemorrhage, subarachnoid hemorrhage, and acute ischemic stroke (Keating, 2014).

Propiedades

IUPAC Name

5-O-(butanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBZROQVTHLCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057661
Record name Clevidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, clevidipine inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue.
Record name Clevidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04920
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Clevidipine

CAS RN

167221-71-8
Record name 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-methyl 5-[(1-oxobutoxy)methyl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167221-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clevidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04920
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clevidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLEVIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19O2GP3B7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2,710
Citations
ED Deeks, GM Keating, SJ Keam - American journal of cardiovascular …, 2009 - Springer
… This section provides an overview of the pharmacodynamic properties of clevidipine. The cardiovascular effects of intravenous clevidipine have been examined in sedated patients who …
Number of citations: 51 link.springer.com
HM Nguyen, K Ma, DQ Pham - Clinical therapeutics, 2010 - Elsevier
… clevidipine in treating preoperative hypertension, the mean reduction from baseline in mean arterial pressure was 31.2% with clevidipine … comparisons of clevidipine with nitroglycerin, …
Number of citations: 34 www.sciencedirect.com
M Nordlander, PO Sjöquist, H Ericsson… - Cardiovascular drug …, 2004 - Wiley Online Library
… of clevidipine, a synthetic 1,4‐dihydropyridine that inhibits L‐type calcium channels. Clevidipine … dilates both arterioles and veins, clevidipine reduces blood pressure through a selective …
Number of citations: 110 onlinelibrary.wiley.com
CV Pollack, J Varon, NA Garrison, R Ebrahimi… - Annals of emergency …, 2009 - Elsevier
STUDY OBJECTIVE: We assess the safety and efficacy of intravenous clevidipine for treating patients with acute severe increase in blood pressure by using prespecified, non–weight-…
Number of citations: 107 www.sciencedirect.com
LA Sorbera, J Castaner - Drugs of the Future, 2004 - access.portico.org
… clevidipine were shown to be timedependent in another study using a similar protocol. In this study, administration of clevidipine (… Results suggest that clevidipine exerts cardioprotective …
Number of citations: 10 access.portico.org
I Noviawaty, G Uzun, AI Qureshi - Expert Opinion on …, 2008 - Taylor & Francis
… The structure of clevidipine is similar to felodipine, another … clevidipine from felodipine is that clevidipine contains an ester linkage. Hydrolysis of the ester linkage allows clevidipine to be …
Number of citations: 15 www.tandfonline.com
AL Erickson, JR DeGrado… - … : The Journal of Human …, 2010 - Wiley Online Library
… Clinical efficacy and safety trials of clevidipine have primarily focused on … In phase III trials, clevidipine demonstrated efficacy in blood … to help define the therapeutic role of clevidipine. …
A Espinosa, J Ripollés–Melchor, R Casans-Frances… - PLoS …, 2016 - journals.plos.org
… of clevidipine administration at different time points during perioperative intervention. Our study offers an integrated analysis of clevidipine … the effectiveness of clevidipine as an optimal …
Number of citations: 46 journals.plos.org
KW Kenyon - Annals of Pharmacotherapy, 2009 - journals.sagepub.com
Objective: To review the safety, efficacy, and pharmacologic characteristics of clevidipine, a new ultra short-acting intravenous antihypertensive agent for the treatment of moderate-to-…
Number of citations: 24 journals.sagepub.com
JH Levy, MY Mancao, R Gitter, DJ Kereiakes… - Anesthesia & …, 2007 - journals.lww.com
… As an arterial-selective vasodilator, clevidipine reduces … of clevidipine in treating preoperative hypertension. … were randomized to receive clevidipine or placebo preoperatively. One-…
Number of citations: 122 journals.lww.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.